molecular formula C13H9BrN2O3 B5875126 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid

2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid

Cat. No. B5875126
M. Wt: 321.13 g/mol
InChI Key: VUHWWFKVIDQADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPCA and has a molecular formula of C13H8BrN2O3.

Mechanism of Action

The mechanism of action of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the inhibition of enzymes such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, BPCA reduces the production of these mediators, thereby reducing inflammation. BPCA has also been found to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid have been studied extensively. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. BPCA has also been shown to reduce oxidative stress in cells and protect against cell damage. In addition, it has been found to have a low toxicity profile, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid in lab experiments is its low toxicity profile. This makes it a safe compound to work with, reducing the risk of adverse effects. However, one of the limitations of using BPCA is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, to better understand how it works at the molecular level. Additionally, there is a need to develop new synthesis methods for BPCA that are more efficient and environmentally friendly. Finally, further research is needed to explore the potential of BPCA in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid is a chemical compound that has significant potential in various scientific research applications. Its anti-inflammatory, analgesic, and antimicrobial properties make it a promising drug candidate for the treatment of various diseases. While there are some limitations to working with BPCA, its low toxicity profile makes it a safe compound to work with. There are several future directions for research on this compound, including exploring its potential as a drug candidate, investigating its mechanism of action, and developing new synthesis methods.

Synthesis Methods

The synthesis of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the reaction between 5-bromo-3-pyridinecarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in anhydrous dichloromethane or another suitable solvent at room temperature or under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid.

Scientific Research Applications

2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. BPCA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHWWFKVIDQADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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